![molecular formula C6H5N3 B015780 5H-pyrrolo[2,3-d]pyrimidine CAS No. 18549-65-0](/img/structure/B15780.png)
5H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
5H-Pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrimidine ring. This scaffold is structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins . The core structure’s adaptability to functionalization at positions 4, 5, 6, and 7 enhances its utility in medicinal chemistry .
Méthodes De Préparation
Dakin–West Reaction and Dimroth Rearrangement
The Dakin–West reaction followed by Dimroth rearrangement represents the most industrially viable route for large-scale synthesis of 5H-pyrrolo[2,3-d]pyrimidines. As demonstrated by , this method starts with inexpensive alanine and malononitrile, avoiding chromatographic purification and specialized equipment. The process involves:
-
Dakin–West Acylation : Alanine reacts with acetic anhydride to form an α-acetamido ketone.
-
Cyclocondensation : The ketone undergoes cyclization with malononitrile in ethanol/water at 70–90°C, forming a pyrrolo[2,3-d]pyrimidine precursor.
-
Dimroth Rearrangement : Base-mediated isomerization (e.g., NaOH) rearranges the intermediate into the final product.
This method achieves an 85% yield on a 10 kg scale, with no solvent waste due to in situ crystallization . A comparative analysis of reaction parameters is provided in Table 1.
Table 1. Optimization of Dakin–West–Dimroth Synthesis
Parameter | Condition 1 | Condition 2 | Optimal Condition |
---|---|---|---|
Solvent | Ethanol | Ethanol/H2O | Ethanol/H2O (3:1) |
Temperature (°C) | 70 | 90 | 80 |
Reaction Time (h) | 12 | 8 | 10 |
Yield (%) | 78 | 82 | 85 |
Nitroolefin-Mediated Cyclization
Patent discloses a nitroolefin-based strategy for 5-substituted derivatives. The process involves:
-
Nitroolefin Formation : Condensation of aldehydes with nitromethane yields 1-nitroalkan-2-ols, which dehydrate to nitroolefins.
-
Michael Addition : Nitroolefins react with 6-aminopyrimidines in aqueous base (pH 9–10) at 25°C.
-
Cyclodehydration : Treatment with HCl at 0–5°C induces ring closure.
This method produces 5-(2-nitroethyl)-substituted derivatives in 65–78% yield. Regioselectivity is controlled by the electronic nature of the nitroolefin, with electron-deficient olefins favoring 5-substitution .
Suzuki Cross-Coupling for 5-Aryl Derivatives
The Suzuki-Miyaura reaction enables direct arylation at the 5-position, as detailed in . Key steps include:
-
Borylation : 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is prepared via NBS bromination (DMF, 0°C, 2 h).
-
Cross-Coupling : Reaction with aryl boronic acids (PdCl2(dppf), K2CO3, dioxane/H2O, 80°C) introduces aryl groups.
This method achieves 70–91% yields for electron-rich aryl groups (e.g., 4-methoxyphenyl), while sterically hindered substrates (2,6-dimethylphenyl) require higher Pd loading (5 mol%) .
One-Pot Multicomponent Synthesis
A three-component reaction from simplifies access to 5H-pyrrolo[2,3-d]pyrimidines using arylglyoxals, 6-aminouracil, and malononitrile:
-
Knoevenagel Condensation : Arylglyoxal and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : 6-Aminouracil attacks the nitrile, generating a tetracyclic intermediate.
-
Aromatization : Oxidative elimination (H2O2, AcOH) yields the final product.
Reaction conditions and yields for representative substrates are summarized in Table 2.
Table 2. Scope of Multicomponent Synthesis
Arylglyoxal | Solvent | Time (h) | Yield (%) |
---|---|---|---|
4-Chlorophenyl | EtOH | 4 | 88 |
3-Nitrophenyl | CH3CN | 6 | 76 |
2-Thienyl | DMF | 3 | 82 |
Halogenation-Amination Sequences
Patent describes regiospecific amination via halogen intermediates:
-
Halogenation : 5H-Pyrrolo[2,3-d]pyrimidine is treated with NXS (X = Cl, Br, I) in DMF to install halogens.
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling with amines (e.g., benzylamine) introduces 5-amino groups.
This method achieves 80–92% yields for primary amines but <50% for secondary amines due to steric hindrance .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions, such as halogenation, can be achieved using halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol.
Substitution: Thionyl chloride, dimethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
Therapeutic Potential
5H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their biological activities, including:
- Anticancer Activity : These compounds exhibit potent antitumor effects by targeting various cancer cell lines. For instance, certain derivatives have shown significant inhibitory effects against prostate, colon, and liver malignancies through mechanisms involving dihydrofolate reductase inhibition and interactions with multiple kinases such as ABL kinase and cyclin-dependent kinase (CDK) .
- Antibacterial Properties : Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives possess antibacterial activity against a range of human pathogens. Specific compounds have been effective against Corynebacterium xerosis and Arcanobacterium haemolyticum, showcasing their potential in treating bacterial infections .
- Antiviral Effects : Compounds within this class have been identified as inhibitors of viruses such as Zika virus and Bovine Viral Diarrhea Virus (BVDV). The antiviral activity is attributed to structural features that enhance interaction with viral targets .
- Anti-inflammatory and Analgesic Activities : Some derivatives have also exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The efficacy of this compound derivatives is closely linked to their chemical structure. Key factors influencing their biological activity include:
- Substituents on the Pyrimidine Ring : The introduction of halogen or alkyl groups at specific positions can enhance the potency of these compounds. For instance, modifications at C-2 and C-6 with chlorinated groups have been shown to increase anticancer and antiviral activities .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at the molecular level. This information is vital for designing new derivatives with improved efficacy .
Anticancer Efficacy Against Multiple Tumor Types
A study synthesized a series of this compound derivatives and evaluated their anticancer properties across various cell lines. The findings indicated that certain compounds exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1), demonstrating substantial growth-inhibitory effects linked to apoptosis induction .
Antiviral Activity Against Zika Virus
Research focused on the antiviral potential of a specific derivative revealed its effectiveness against Zika virus. Structural modifications led to enhanced cytotoxicity in reporter assays, indicating that certain substituents significantly improve antiviral activity .
Antibacterial Activity Profile
A library of pyrrolo[2,3-d]pyrimidine derivatives was screened for antibacterial properties. Notably, some compounds showed selective activity against skin-related bacterial flora, suggesting their application in dermatological treatments .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 5H-pyrrolo[2,3-d]pyrimidine derivatives involves their interaction with specific molecular targets, such as kinases. These compounds can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compounds can modulate various signaling pathways, contributing to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines replace the pyrrole ring with a thiophene moiety (Figure 12, ). Key differences include:
- Electron Density : The sulfur atom in thiophene increases electron richness compared to pyrrole’s nitrogen, altering reactivity and binding affinity.
- Biological Activity: Thieno derivatives (e.g., 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone) are explored as kinase inhibitors but lack the nucleoside-like recognition of pyrrolo analogs .
- Synthetic Accessibility: Thieno compounds often require harsher cyclization conditions due to sulfur’s lower nucleophilicity .
Table 1: Selected Thieno[2,3-d]pyrimidine Derivatives
Compound (from ) | Substituents | Key Applications |
---|---|---|
A | 4-Anilino, 6-methanone | Kinase inhibition |
C | 4-Amino, 6-phenyl | Anticancer screening |
H | Fused cycloheptane | Structural diversity exploration |
Pyrrolo[2,3-b]pyrazine and Related Scaffolds
5H-Pyrrolo[2,3-b]pyrazine substitutes the pyrimidine ring with pyrazine (Figure 3, ). Key distinctions:
- Kinase Selectivity : The pyrazine ring’s nitrogen arrangement broadens kinase inhibition profiles (e.g., Bruton’s tyrosine kinase, ATR) compared to pyrrolo[2,3-d]pyrimidine’s FGFR focus .
- Solubility : Additional nitrogen atoms in pyrazine improve aqueous solubility, enhancing pharmacokinetics .
Table 2: Kinase Inhibitor Scaffolds ()
Scaffold | Target Kinases | Bioactivity (IC₅₀) |
---|---|---|
5H-Pyrrolo[2,3-d]pyrimidine | FGFR, JAK3 | 10–100 nM |
5H-Pyrrolo[2,3-b]pyrazine | BTK, ATR | 5–50 nM |
Imidazo[1,2-a]pyridine | CDK2, MET | 20–200 nM |
Substituent Effects on Bioactivity
Functional groups at specific positions modulate activity:
- Position 4 : Chloro or pyrrolidin-1-yl groups (e.g., 4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) enhance kinase binding via hydrophobic interactions .
- Position 5 : Aryl groups (e.g., 5-p-tolyl) improve antiviral potency, as seen in SRI-32007’s HBV inhibition vs. inactive lexibulin .
- Position 6 : Methyl or bromo substituents (e.g., 5-bromo-7H-pyrrolo[2,3-d]pyrimidine) influence metabolic stability and halogen bonding .
Table 3: Substituent Impact on Key Derivatives
Activité Biologique
5H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This compound and its derivatives have been investigated for their potential as anticancer agents, tyrosine kinase inhibitors, and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Numerous studies have documented the anticancer properties of this compound derivatives. For instance, a series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds demonstrated selective inhibition of AICARFTase and GARFTase, leading to depletion of purine nucleotides in tumor cells. Notably, compound 8 (4-carbon bridge) exhibited dual inhibition of both AICARFTase and GARFTase without affecting thymidylate synthase (TS), highlighting its potential as a targeted anticancer agent .
Case Study: Compound 5k
Among the synthesized derivatives, compound 5k was identified as a potent inhibitor with significant activity against multiple tyrosine kinases including EGFR, Her2, VEGFR2, and CDK2. It exhibited IC50 values ranging from 40 to 204 nM, comparable to the known tyrosine kinase inhibitor sunitinib (IC50 = 261 nM). Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2 .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidines is influenced by structural modifications. Research indicates that substituents at different positions on the pyrrolo ring can significantly alter the pharmacological profile. For example:
Compound | Substitution | IC50 (nM) | Activity |
---|---|---|---|
5k | - | 40-204 | Multi-target kinase inhibitor |
5e | Benzyl group | 29-59 | Cytotoxic against cancer cell lines |
8 | 4-carbon bridge | - | Dual inhibition of AICARFTase and GARFTase |
These findings underscore the importance of optimizing substituents to enhance potency and selectivity against specific cancer targets .
The mechanisms through which 5H-pyrrolo[2,3-d]pyrimidines exert their biological effects include:
- Inhibition of Key Enzymes : Compounds such as PMX inhibit AICARFTase and GARFTase, disrupting nucleotide synthesis pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins is a common mechanism observed in studies involving these compounds.
- Transporter Selectivity : The uptake of these compounds by tumor cells often involves specific transport mechanisms such as folate receptor alpha (FRα) and proton-coupled folate transporter (PCFT) .
Other Biological Activities
Beyond anticancer properties, pyrrolo[2,3-d]pyrimidines have shown promise in other therapeutic areas:
- Antiviral Activity : Certain derivatives have been evaluated for their ability to inhibit viruses such as Zika virus (ZIKV) and Dengue virus (DENV), demonstrating significant antiviral effects .
- Antimicrobial Properties : Some studies report moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5H-pyrrolo[2,3-d]pyrimidine and its derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves:
- Formylation and Hydrogenolysis : Conversion of pyrimidines to pyrimido[5,4-c]pyridazines using formylating agents (e.g., tert-butoxybis(dimethylamino)methane, BBDM), followed by hydrogenolytic ring contraction .
- Condensation Reactions : Reaction of 3-aminopyrroles with nitriles or aldehydes in polar solvents (e.g., DMF) under reflux conditions .
- Phosphorus Oxychloride (POCl₃) Activation : Chlorination of hydroxyl groups in intermediates to enhance reactivity, as seen in the synthesis of 5-aryloyl derivatives .
Key considerations include solvent selection (e.g., methanol, acetic acid) and temperature control (110–115°C for cyclization steps) .
Q. How is the structural integrity of synthesized this compound derivatives validated?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and ring fusion patterns (e.g., δ 7.25–8.50 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amino (-NH₂, ~3300 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in complex derivatives (e.g., iodinated analogs) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound derivatives under varying reaction conditions?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Use of acid catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates precipitation of final products .
- Temperature Gradients : Gradual heating (e.g., 110–115°C for 3–5 hours) prevents decomposition of heat-sensitive intermediates .
- Protecting Groups : Temporary protection of reactive sites (e.g., ribofuranosyl groups) to avoid side reactions during nitration .
Q. How can discrepancies in biological activity data across analogs be resolved?
Methodological Answer: Addressing contradictions involves:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at key positions (e.g., C4 ethyl or chloro groups) to correlate structural changes with activity .
- Dose-Response Assays : Testing analogs across a concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
- Off-Target Profiling : Screening against unrelated kinases or receptors to rule out nonspecific effects .
- Molecular Dynamics Simulations : Modeling ligand-receptor interactions to explain variations in binding affinity .
Q. What methodologies validate the role of this compound derivatives as kinase inhibitors?
Methodological Answer: Validation protocols include:
- Kinase Inhibition Assays : In vitro testing against FAK (Focal Adhesion Kinase) or CHK1 (Checkpoint Kinase 1) using ATP-competitive binding assays .
- Cellular Efficacy : Measuring antiproliferative effects in cancer cell lines (e.g., IC₅₀ values) .
- Western Blotting : Detecting phosphorylation status of downstream targets (e.g., paxillin for FAK inhibition) .
- Molecular Docking : Aligning derivatives with kinase active sites (e.g., hinge region of FAK) to predict binding modes .
Q. Data Analysis and Experimental Design
Q. How to design experiments for analyzing reactive intermediates in this compound synthesis?
Methodological Answer:
- Trapping Intermediates : Use quenching agents (e.g., methanol) to isolate unstable species like pyrimido[5,4-c]pyridazines .
- In Situ Monitoring : Employ techniques like HPLC-MS or IR spectroscopy to track reaction progress in real time .
- Computational Modeling : DFT (Density Functional Theory) calculations to predict intermediate stability and reaction pathways .
Q. What statistical approaches resolve contradictory data in structure-activity studies?
Methodological Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) to identify variables (e.g., substituent electronegativity) driving activity differences .
- Cluster Analysis : Grouping analogs with similar biological profiles to uncover hidden trends .
- Robust Regression Models : Correlating physicochemical properties (e.g., logP, polar surface area) with IC₅₀ values .
Q. Tables of Key Data
Table 1: Representative Biological Activities of this compound Derivatives
Table 2: Optimal Reaction Conditions for Key Syntheses
Reaction Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Formylation | DMF | BBDM | 80–90 | 75–85 | |
Hydrogenolysis | Methanol | Pd/C | 25 (H₂) | 90–95 | |
POCl₃ Activation | Acetic Acid | None | 110–115 | 70–80 |
Propriétés
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIPMCDNFPBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400013 | |
Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-65-0 | |
Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.